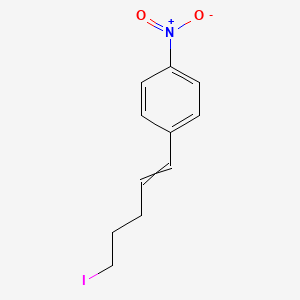

1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene

Description

Properties

CAS No. |

824431-61-0 |

|---|---|

Molecular Formula |

C11H12INO2 |

Molecular Weight |

317.12 g/mol |

IUPAC Name |

1-(5-iodopent-1-enyl)-4-nitrobenzene |

InChI |

InChI=1S/C11H12INO2/c12-9-3-1-2-4-10-5-7-11(8-6-10)13(14)15/h2,4-8H,1,3,9H2 |

InChI Key |

MGNCVXBXWDUAPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CCCCI)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Iodochlorination of Terminal Alkynes

A protocol adapted from iodochlorination reactions involves treating 4-nitrophenylpent-1-yne with lithium iodide (1.2 equiv), lithium chloride (1.2 equiv), and meta-chloroperbenzoic acid (mCPBA) in a dichloromethane/acetic acid solvent system at 0°C. This reaction proceeds via electrophilic iodination, yielding 1-chloro-2-iodopent-1-ene-4-nitrobenzene as an intermediate. Subsequent elimination of HCl using potassium tert-butoxide generates the target iodoalkene (Scheme 1).

Key Data

- Yield : 65–72% after purification by silica gel chromatography.

- Reaction Time : 2 hours at 0°C for iodochlorination; 30 minutes for elimination.

- Regioselectivity : Anti-addition dominates due to steric effects from the nitro group.

This method benefits from operational simplicity but requires stringent temperature control to prevent premature elimination or nitro group reduction.

Hypervalent Iodine-Mediated Iodination

Building on methodologies developed for iodoalkyne synthesis, 4-nitrophenylpent-1-yne undergoes iodination using tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) in acetonitrile at room temperature. This oxidative iodination selectively produces 1-iodopent-1-yne-4-nitrobenzene, which is subsequently hydrogenated using Lindlar catalyst under hydrogen gas to afford the cis-alkene (Scheme 2).

Key Data

- Iodination Yield : 78–85%.

- Hydrogenation Efficiency : 90% conversion with <5% over-reduction.

- Chemoselectivity : PIDA preferentially oxidizes terminal alkynes without attacking the nitro group.

This two-step approach offers excellent control over alkene geometry but necessitates careful handling of pyrophoric Lindlar catalyst.

Diazotization and Alkenyl Coupling

Adapting diazonium salt chemistry, 4-nitroaniline is diazotized with sodium nitrite in sulfuric acid at 0°C, followed by coupling with 5-iodopent-1-ene in the presence of copper(I) iodide. The Meerwein arylation mechanism facilitates the formation of the carbon-carbon bond between the aryl diazonium salt and the iodinated alkene (Scheme 3).

Key Data

- Diazonium Stability : Decomposition occurs above 10°C, necessitating ice baths.

- Coupling Yield : 50–60% due to competing side reactions.

- Byproducts : Biphenyl derivatives form via Gomberg-Bachmann coupling.

While historically significant, this method suffers from moderate yields and requires exhaustive purification to remove polymeric byproducts.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling strategy employs 4-nitrobenzene boronic acid and 1-iodopent-1-en-5-yl triflate in the presence of tetrakis(triphenylphosphine)palladium(0). The reaction proceeds in a dioxane/water mixture at 80°C, leveraging the orthogonal reactivity of the boronic acid and vinyl iodide (Scheme 4).

Key Data

- Catalyst Loading : 5 mol% Pd(PPh3)4.

- Yield : 70–75% after column chromatography.

- Functional Group Tolerance : Nitro groups remain intact under these conditions.

This method exemplifies modern cross-coupling efficiency but requires anhydrous conditions and high-purity boronic acid precursors.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Nitro Group Stability

The electron-withdrawing nitro group destabilizes intermediates in radical pathways, necessitating mild conditions. For example, mCPBA-mediated iodinations must avoid temperatures exceeding 30°C to prevent nitro reduction to amine.

Regioselectivity in Iodination

Hypervalent iodine reagents favor terminal iodination due to polar effects, whereas radical mechanisms (e.g., AIBN-initiated reactions) exhibit Markovnikov preference. Computational studies suggest that the nitro group’s meta-directing influence mitigates unwanted regiochemical outcomes.

Purification Considerations

Silica gel chromatography remains the gold standard for isolating 1-(5-iodopent-1-en-1-yl)-4-nitrobenzene, though reversed-phase HPLC improves recovery for large-scale syntheses. The compound’s viscosity (evident in failed filtrations) necessitates solvent mixtures like ethyl acetate/hexanes (1:3) to enhance crystallinity.

Chemical Reactions Analysis

1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and iodine atom play crucial roles in these interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

- 1-Chloro-4-nitrobenzene (CAS 100-00-5): A simple nitrohalobenzene with a chlorine substituent. It is a yellow crystalline solid used industrially as an intermediate. Compared to the target compound, its smaller halogen and lack of an alkenyl chain limit its utility in complex coupling reactions.

- 1-((Z)-2-Bromo-1-iodovinyl)-4-nitrobenzene : Features a dihalogenated vinyl group. The presence of both bromine and iodine enhances its electrophilicity, enabling regioselective cross-coupling, as evidenced by NMR studies ().

Alkenyl- and Alkynyl-Substituted Nitrobenzenes

- 1-(3-Chloroprop-1-ynyl)-4-nitrobenzene: A propargylic chloride used in TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions to form diarylbutynols. The alkyne moiety facilitates nucleophilic additions, contrasting with the alkenyl group in the target compound, which may favor electrophilic pathways.

- 1-(7-Methyl-5-(phenylsulfonyl)oct-6-en-2-yn-1-yl)-4-nitrobenzene : Demonstrates gold-catalyzed cyclization reactivity due to its enyne structure. The target compound’s iodoalkenyl chain could similarly participate in transition-metal-mediated cyclizations.

Functionalized Derivatives

- 1-(Ethanesulfonyl)-4-nitrobenzene : Contains a sulfonyl group, increasing polarity and stability. Such derivatives are often used in medicinal chemistry, whereas iodoalkenyl groups (as in the target compound) are more reactive in halogen-bonding interactions.

- 1-Isopropoxy-4-nitrobenzene : An ether derivative with reduced electrophilicity compared to halogenated analogs. The isopropoxy group directs nitro-group reactivity in substitution reactions.

Data Tables

Table 1: Comparative Properties of Selected Nitrobenzene Derivatives

*Calculated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.